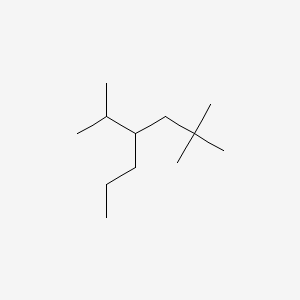![molecular formula C14H21NO4S B14560379 Ethyl 6-[(benzenesulfonyl)amino]hexanoate CAS No. 61714-33-8](/img/structure/B14560379.png)
Ethyl 6-[(benzenesulfonyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(benzenesulfonyl)amino]hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(benzenesulfonyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of a benzenesulfonyl chloride reagent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pH levels to maintain optimal conditions for ester formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(benzenesulfonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl derivatives .
Scientific Research Applications
Ethyl 6-[(benzenesulfonyl)amino]hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-[(benzenesulfonyl)amino]hexanoate involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active aminohexanoic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the sulfonyl and amino groups.
Methyl 6-[(benzenesulfonyl)amino]hexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-[(benzenesulfonyl)amino]butanoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both the benzenesulfonyl and amino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61714-33-8 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
ethyl 6-(benzenesulfonamido)hexanoate |
InChI |
InChI=1S/C14H21NO4S/c1-2-19-14(16)11-7-4-8-12-15-20(17,18)13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
InChI Key |
IZPSKZRGNKGKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)

![1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14560330.png)
![Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14560337.png)


![3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14560342.png)






